Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate
Description
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate is a quinoline-based derivative characterized by a bis(cyclopropylmethyl)amino substituent at position 4 and an ethyl ester group at position 3 of the quinoline core. The cyclopropylmethyl groups likely enhance lipophilicity and metabolic stability, while the ester moiety may serve as a prodrug element for carboxylic acid activation .
Properties
CAS No. |
920494-46-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)17-11-21-18-6-4-3-5-16(18)19(17)22(12-14-7-8-14)13-15-9-10-15/h3-6,11,14-15H,2,7-10,12-13H2,1H3 |
InChI Key |
BLPNEFAUPOIPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(CC3CC3)CC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate, can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-quinolinecarboxylic acid derivatives with bis(cyclopropylmethyl)amine under specific conditions to yield the desired carboxylate ester.
Key Steps in Synthesis:
- Formation of the Quinoline Framework: The initial step usually involves creating the quinoline structure, which can be achieved via cyclization reactions involving appropriate precursors.
- Amine Coupling: The introduction of the bis(cyclopropylmethyl)amino group is accomplished through amine coupling reactions, often utilizing coupling agents to facilitate the formation of the amide bond.
- Esterification: Finally, the carboxylic acid group is converted into an ester by treatment with ethyl alcohol in the presence of an acid catalyst.
This compound has shown promising biological activities that suggest its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds with a quinoline core possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results indicate that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Given the structural similarities to other neuroactive compounds, this compound may influence neurotransmitter systems. Research into its effects on dopamine receptors suggests potential applications in treating neurological disorders .
Case Studies and Experimental Findings
Several case studies have highlighted the efficacy of this compound in various experimental settings.
Mechanism of Action
The mechanism of action of Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate ()
- Structure: Halogenated substituents (bromomethyl at C4, chloromethyl at C2) replace the bis(cyclopropylmethyl)amino group.
- Synthesis: Prepared via nucleophilic substitution reactions with salicylaldehydes or phenols, yielding benzofuran- or aroxymethyl-substituted derivatives.
- Biological Activity : Exhibits anti-tubercular and antibacterial properties, with halogen substituents enhancing electrophilic reactivity for target binding .
- Key Difference: The halogenated derivative’s higher reactivity contrasts with the target compound’s amino group, which may favor hydrogen-bonding interactions over covalent modification.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate ()
- Structure : Bromine at C8 and hydroxyl at C4, differing in substitution pattern and functional groups.
- Physical Properties : Likely more polar due to the hydroxyl group, reducing membrane permeability compared to the target compound’s lipophilic cyclopropylmethyl groups.
Physicochemical and Pharmacological Properties
Key Research Findings
Substituent Position Matters: Position 4 substitutions (e.g., amino vs. hydroxyl) critically influence solubility and target engagement. The target compound’s amino group may improve solubility in organic matrices compared to hydroxylated analogs .
Halogens vs. Cyclopropylmethyl : Halogenated derivatives () show direct antimicrobial activity, while cyclopropylmethyl groups may prolong half-life via steric shielding of metabolic sites .
Ester vs.
Biological Activity
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate is a synthetic compound that has attracted attention for its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinoline core, an ethyl ester, and a unique bis(cyclopropylmethyl)amino substitution. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The structural uniqueness of this compound may influence its biological activity compared to other quinoline derivatives.
Antimicrobial Properties
Research indicates that compounds within the quinoline family, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for its anticancer effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bis(cyclopropylmethyl)amino group is believed to enhance its binding affinity to biological targets, thereby improving its efficacy. Comparative analysis with similar compounds reveals that variations in substitution patterns significantly influence their biological activities.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-aminoquinoline-3-carboxylate | Similar quinoline core | Lacks bis(cyclopropylmethyl) substitution |
| N-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenylquinoline-8-sulfonamide | Contains piperazine ring | Sulfonamide group enhances solubility |
| 4-aminoquinoline derivatives | General class of compounds | Varied substitutions lead to diverse activities |
The unique bis(cyclopropylmethyl)amino substitution may contribute to distinct pharmacological profiles, enhancing both efficacy and specificity in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study conducted on various quinoline derivatives demonstrated that those with similar structural features to this compound exhibited varying degrees of antibacterial activity against Mycobacterium tuberculosis. Notably, compounds with cyclopropane rings showed enhanced potency compared to their non-cyclopropane counterparts .
- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. The compound's ability to disrupt mitochondrial membrane potential was noted as a key factor in its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
